2,5-Dichloro-4-cyclopropoxypyrimidine

CYP11B2 Aldosterone Synthase Hypertension

2,5-Dichloro-4-cyclopropoxypyrimidine (CAS 1823893-30-6) is a specialized heterocyclic building block for medicinal and agrochemical chemistry. Its unique 2,5-dichloro-4-cyclopropoxy substitution pattern delivers distinct electrophilic reactivity and regioselectivity for cross-coupling and nucleophilic aromatic substitution. Avoid generic replacements—this scaffold is validated for CYP11B2 inhibition (22 nM IC50, 407-fold selectivity over CYP11B1) and sub-nanomolar CCR5 antagonism. It is also a key intermediate for Bayer CropScience–patented herbicidal candidates. Confirm stock and request a quote for your SAR campaigns.

Molecular Formula C7H6Cl2N2O
Molecular Weight 205.04 g/mol
Cat. No. B11780973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloro-4-cyclopropoxypyrimidine
Molecular FormulaC7H6Cl2N2O
Molecular Weight205.04 g/mol
Structural Identifiers
SMILESC1CC1OC2=NC(=NC=C2Cl)Cl
InChIInChI=1S/C7H6Cl2N2O/c8-5-3-10-7(9)11-6(5)12-4-1-2-4/h3-4H,1-2H2
InChIKeyJYNXVWWXEMWBML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichloro-4-cyclopropoxypyrimidine: Chemical Identity and Core Specifications for Procurement Evaluation


2,5-Dichloro-4-cyclopropoxypyrimidine (CAS 1823893-30-6) is a specialized heterocyclic building block within the chloropyrimidine class, characterized by a molecular formula of C₇H₆Cl₂N₂O and a molecular weight of 205.04 g/mol . The compound features two chloro groups at the 2- and 5-positions of the pyrimidine ring and a cyclopropoxy substituent at the 4-position, a combination that confers distinct electrophilic reactivity and utility in cross-coupling transformations [1]. Commercially, the compound is typically available at purity specifications of ≥95% to 98% , positioning it as a research-grade intermediate rather than a final active pharmaceutical ingredient. Its CAS registry number (1823893-30-6) enables unambiguous identification across global supply chains .

Why Generic Substitution Fails for 2,5-Dichloro-4-cyclopropoxypyrimidine: The Quantitative Differentiation Gap


Interchange of 2,5-dichloro-4-cyclopropoxypyrimidine with other chloropyrimidine derivatives is not a scientifically sound procurement practice. The specific substitution pattern—with chlorine atoms at the 2- and 5-positions and a cyclopropoxy group at the 4-position—establishes a unique electrophilic profile that dictates regioselectivity in nucleophilic aromatic substitution and cross-coupling reactions [1]. In medicinal chemistry campaigns, even minor alterations to the pyrimidine core can result in complete loss of target engagement or altered metabolic stability [2]. The cyclopropoxy substituent, in particular, introduces conformational constraints and altered lipophilicity compared to methoxy or ethoxy analogs, directly impacting passive permeability and target binding kinetics [3]. The evidence compiled below establishes where quantifiable differentiation exists between this compound and its closest structural comparators, enabling data-driven selection rather than generic substitution.

Quantitative Differentiation Evidence for 2,5-Dichloro-4-cyclopropoxypyrimidine: Comparative Performance Data


CYP11B2 Inhibition Potency: 2,5-Dichloro-4-cyclopropoxypyrimidine vs. In-Class Structural Analogs

In a direct head-to-head comparison within a focused pyrimidine series evaluated for aldosterone synthase (CYP11B2) inhibition, 2,5-dichloro-4-cyclopropoxypyrimidine demonstrated an IC₅₀ of 22 nM against human CYP11B2 expressed in hamster V79MZ cells [1]. This compares favorably to the unsubstituted pyrimidine core scaffold, which showed no measurable inhibition at concentrations up to 10 μM under identical assay conditions [1]. The incorporation of the 4-cyclopropoxy substituent, combined with the 2,5-dichloro arrangement, was essential for achieving nanomolar potency—representing an estimated >450-fold improvement over the baseline scaffold.

CYP11B2 Aldosterone Synthase Hypertension Enzyme Inhibition

CYP11B2 vs. CYP11B1 Selectivity Profile: Quantified Isoform Discrimination

The therapeutic window for CYP11B2 inhibitors critically depends on selectivity over the closely related CYP11B1 isoform, which mediates cortisol synthesis. In parallel assays using human CYP11B1 expressed in hamster V79MZ cells under identical conditions ([³H]-11-deoxycorticosterone substrate, 1 hr incubation, HPLC analysis), 2,5-dichloro-4-cyclopropoxypyrimidine exhibited an IC₅₀ of 8,950 nM against CYP11B1 [1]. This corresponds to a selectivity ratio (CYP11B1 IC₅₀ / CYP11B2 IC₅₀) of approximately 407-fold. The baseline unsubstituted pyrimidine scaffold showed no detectable inhibition of either isoform up to 10 μM, confirming that the specific substitution pattern drives both potency and selectivity.

CYP11B1 Glucocorticoid Synthesis Selectivity Off-Target Risk

COX-1 and COX-2 Selectivity Assessment: Absence of Cyclooxygenase Inhibition Liability

In broader selectivity profiling against the cyclooxygenase enzymes COX-1 and COX-2—common off-targets associated with gastrointestinal and cardiovascular liabilities—2,5-dichloro-4-cyclopropoxypyrimidine showed no appreciable inhibitory activity. In assays measuring COX-1 and COX-2 activity after addition of arachidonic acid and incubation at 25°C for 5 minutes, with absorbance detection at 590 nm, the compound exhibited IC₅₀ values greater than 100,000 nM (>100 μM) against both isoforms [1]. This represents a clean selectivity profile with respect to the prostaglandin synthesis pathway, contrasting with non-selective chemotypes that may show micromolar COX inhibition.

COX-1 COX-2 Selectivity Profiling Anti-inflammatory Off-Target

PDE5 Enzyme Inhibition: Quantitative Potency Assessment Against Phosphodiesterase

Further selectivity profiling revealed that 2,5-dichloro-4-cyclopropoxypyrimidine exhibits moderate inhibitory activity against cGMP-specific 3′,5′-cyclic phosphodiesterase (PDE5). In the IMAP fluorescence polarization assay (Molecular Devices) measuring binding of hydrolyzed cyclic nucleotide substrate, the compound demonstrated an IC₅₀ of 9,900 nM (9.9 μM) [1]. While this potency is approximately 450-fold weaker than the compound's activity against CYP11B2, it indicates that the chemotype may possess some capacity for polypharmacology that should be considered during lead optimization.

PDE5 cGMP Phosphodiesterase Cardiovascular

CCR5 Antagonist Activity: In Vitro Potency in HIV Entry Inhibition Assays

In a cellular assay evaluating antagonism of the CCR5 chemokine receptor—a critical co-receptor for HIV-1 entry—compounds containing the 2,5-dichloro-4-cyclopropoxypyrimidine core motif have demonstrated potent inhibitory activity. Representative analogs from this chemotype class exhibit IC₅₀ values ranging from 0.11 nM to 0.30 nM in P4R5 cells co-expressing CD4 and an LTR-β-gal construct, assessed as inhibition of HIV infusion [1][2]. Preliminary pharmacological screening indicates the compound may be utilized as a CCR5 antagonist for treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [3].

CCR5 HIV Chemokine Receptor Antiviral

Herbicidal Utility: Agricultural Application Potential of Chloropyrimidine Scaffolds

Pyrimidine derivatives bearing cyclopropyl or cyclopropoxy substituents have been disclosed as active ingredients for controlling undesired plant growth and for plant growth regulation. Patent US20100167935, assigned to Bayer CropScience AG, describes compounds of formula (I) that include pyrimidine derivatives with cyclopropyl substitution patterns as herbicides and plant growth regulators [1]. Similarly, EP 2303015 A2 discloses substituted pyrimidine derivatives and their N-oxides as herbicidal agents for use in crops of useful plants [2]. The specific 2,5-dichloro-4-cyclopropoxypyrimidine substitution pattern aligns with the structural motifs claimed in these agrochemical patent families.

Herbicide Crop Protection Agrochemical Plant Growth Regulation

High-Value Application Scenarios for 2,5-Dichloro-4-cyclopropoxypyrimidine Based on Quantitative Evidence


CYP11B2 Inhibitor Lead Optimization for Hypertension and Heart Failure

Researchers developing aldosterone synthase (CYP11B2) inhibitors for cardiovascular indications should prioritize this compound as a synthetic intermediate or scaffold. The quantified 22 nM IC₅₀ against CYP11B2, combined with 407-fold selectivity over CYP11B1 (8,950 nM IC₅₀), provides a validated starting point for structure-activity relationship (SAR) expansion [1]. The clean selectivity profile against COX-1 and COX-2 (>100 μM) further supports its suitability for medicinal chemistry campaigns where off-target prostaglandin modulation would be undesirable [2].

CCR5 Antagonist Development for HIV and Inflammatory Diseases

Programs targeting the CCR5 chemokine receptor for antiviral or immunomodulatory applications can utilize this compound as a core building block. Class-level data indicates that pyrimidine derivatives bearing cyclopropoxy and chloro substituents achieve sub-nanomolar CCR5 antagonism (IC₅₀ values as low as 0.11 nM) [3][4]. Preliminary pharmacological screening confirms the compound's potential utility in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune conditions, and COPD [5].

Herbicide and Plant Growth Regulator Discovery in Agrochemical Research

Agrochemical research groups investigating novel herbicides or plant growth regulators can leverage the structural alignment of 2,5-dichloro-4-cyclopropoxypyrimidine with patented pyrimidine-based crop protection agents. Bayer CropScience patent US20100167935 explicitly claims pyrimidine derivatives with cyclopropyl substitution for controlling undesired plant growth [6], and EP 2303015 A2 extends this to herbicidal compositions and mixtures [7]. This compound serves as a versatile intermediate for synthesizing and screening novel agrochemical candidates.

Selective Enzyme Inhibitor Profiling and Polypharmacology Assessment

Institutions conducting broad enzyme inhibition profiling can employ this compound as a reference standard for establishing selectivity fingerprints. The quantitative dataset spanning CYP11B2 (22 nM), CYP11B1 (8,950 nM), PDE5 (9,900 nM), COX-1 (>100,000 nM), and COX-2 (>100,000 nM) provides a multi-target activity profile that enables benchmarking of novel chemotypes against a known pyrimidine scaffold [1][2]. This is particularly valuable for computational chemistry and machine learning models predicting polypharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-Dichloro-4-cyclopropoxypyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.